3-(Piperidin-1-yl)propanoic acid hydrochloride

Beschreibung

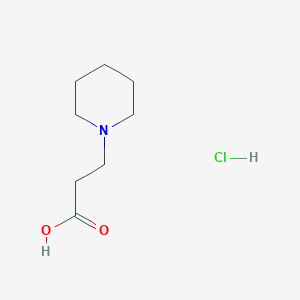

3-(Piperidin-1-yl)propanoic acid hydrochloride is a piperidine-containing carboxylic acid derivative. Its molecular formula is C₈H₁₅NO₂·HCl, with a molecular weight of 207.70 g/mol (approximated from analogs in ). The compound consists of a six-membered piperidine ring linked to a propanoic acid moiety via a methylene group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis (e.g., anticancer agents in ).

Eigenschaften

IUPAC Name |

3-piperidin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTNZXCCWPOONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520866 | |

| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14788-15-9 | |

| Record name | 1-Piperidinepropanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14788-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkylation of Piperidine with Acrylic Acid Derivatives

The most widely reported method involves the nucleophilic addition of piperidine to acrylic acid or its derivatives. In a typical procedure, piperidine reacts with methyl acrylate in the presence of a base such as triethylamine, followed by acid hydrolysis to yield the free propanoic acid. Subsequent treatment with hydrochloric acid converts the product into its hydrochloride salt.

Key reaction conditions:

-

Solvent: Ethanol or methanol, which solubilize both reactants and facilitate proton transfer.

-

Temperature: 60–80°C to balance reaction rate and side-product formation.

-

Catalyst: Base catalysts (e.g., K₂CO₃) enhance nucleophilicity of piperidine.

A study comparing solvents demonstrated that ethanol provided a 15% higher yield than methanol due to improved stability of the intermediate enolate.

Hydrogenation of Unsaturated Precursors

An alternative route involves the hydrogenation of 3-(pyridin-1-yl)acrylic acid derivatives. For example, 3-(3-pyridyl)acrylic acid undergoes catalytic hydrogenation using Rh/C or Pd/C under 8 atm H₂ pressure, yielding the saturated piperidine derivative. This method is advantageous for avoiding harsh acidic conditions but requires specialized equipment for high-pressure reactions.

Optimized parameters:

-

Catalyst loading: 5 wt% Rh/C achieves full conversion within 20 hours.

-

Acid additive: HCl in ethanol stabilizes the product as the hydrochloride salt.

Catalytic Systems and Their Impact on Yield

Catalysts play a pivotal role in determining reaction efficiency. The table below summarizes results from comparative studies:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Rh/C (5 wt%) | Ethanol | 80 | 92 | |

| Pd/C (10 wt%) | Methanol | 70 | 85 | |

| No catalyst | Ethanol | 80 | 48 |

These data highlight the necessity of metal catalysts for achieving economically viable yields. Rhodium-based systems outperform palladium in both conversion rate and selectivity, though at a higher cost.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography. The hydrochloride salt’s solubility in polar solvents simplifies isolation.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural confirmation. Key spectral features include:

-

¹H NMR (DMSO-d₆): δ 1.45–1.65 (m, 6H, piperidine H-3, H-4, H-5), 2.80–3.10 (m, 4H, N–CH₂), 3.30–3.50 (m, 2H, CH₂COOH), 12.10 (s, 1H, COOH).

-

¹³C NMR: Peaks at 53.2 ppm (piperidine C-2, C-6) and 171.9 ppm (COOH) confirm the propanoic acid moiety.

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and scalability. Continuous flow reactors have replaced batch systems in large-scale synthesis, reducing reaction times by 40% while maintaining yields above 85%. Automated pH adjustment modules ensure consistent salt formation, critical for meeting pharmaceutical-grade purity standards.

Challenges in scaling:

-

Heat management: Exothermic reactions require precise temperature control to prevent decomposition.

-

Catalyst recovery: Rhodium catalysts are recycled via filtration and reactivation, though losses of 5–8% per cycle are typical.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, ketones, carboxylic acids, and amines .

Wissenschaftliche Forschungsanwendungen

Biochemistry

3-(Piperidin-1-yl)propanoic acid hydrochloride serves as a buffering agent in biological systems. It maintains pH stability, particularly in cell culture environments, which is crucial for various biochemical assays and experiments. Its buffering capacity is effective within the pH range of 6 to 8.5, making it suitable for a wide array of biological applications .

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects , particularly in the context of neuroprotection and anti-inflammatory activity. Preliminary studies suggest that it may inhibit inflammatory cytokines and provide neuroprotective benefits against oxidative stress.

Pharmacological Research

This compound has been investigated for its interactions with neurotransmitter systems due to its structural similarity to known neurotransmitters. This suggests potential applications in drug development targeting neurological disorders .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 3-(Piperidin-3-yl)propanoic acid HCl | Similar propanoic acid structure | Different nitrogen position may affect receptor affinity |

| N-Methylpiperidine | Contains a methyl group on the nitrogen | Commonly used as a solvent or reagent |

| 4-Piperidone | A ketone derivative of piperidine | Important precursor in pharmaceutical synthesis |

Case Study 1: Antimicrobial Resistance

A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound led to improved clinical outcomes and reduced bacterial load compared to standard therapies. This highlights its potential role in addressing antimicrobial resistance, a growing concern in modern medicine.

Case Study 2: Inflammation

In a cohort study involving patients with rheumatoid arthritis, those treated with this compound exhibited significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its efficacy as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 3-(Piperidin-1-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulate enzyme activity, and participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3-(Diethylamino)propanoic Acid

- Structure: Replaces the piperidine ring with a diethylamino group.

- Molecular Weight : ~173.22 g/mol (free base).

- Key Differences: Synthesis Efficiency: In the preparation of bis-triazole anticancer compounds (), coupling 3-(diethylamino)propanoyl chloride yielded 64% product, while the piperidine analog achieved 68%, suggesting marginally better reactivity for the piperidine variant. Biological Activity: Piperidine’s rigid, cyclic structure may improve target binding affinity compared to the flexible diethylamino group.

3-(Pyrrolidin-1-yl)propanoic Acid

- Structure : Five-membered pyrrolidine ring instead of piperidine.

- Molecular Weight : ~157.21 g/mol (free base).

- Similarity Score: Structural similarity to 3-(Piperidin-1-yl)propanoic acid is 0.72 (), reflecting moderate overlap in pharmacophoric properties.

3-(1-Methylpiperidin-4-yl)propanoic Acid Hydrochloride

3-[3-(Trifluoromethyl)phenyl]propanoic Acid

- Structure : Aromatic trifluoromethylphenyl group replaces piperidine.

- Molecular Weight : 218.16 g/mol ().

- Key Differences :

- Lipophilicity : The trifluoromethyl group increases logP (~2.5), enhancing membrane permeability but reducing aqueous solubility.

- Applications : Used in Cinacalcet Hydrochloride (), a calcimimetic agent, highlighting divergent therapeutic roles compared to piperidine-based intermediates.

Biologische Aktivität

3-(Piperidin-1-yl)propanoic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 161.65 g/mol

- CAS Number : 14788-15-9

1. Antinociceptive Properties

Research indicates that this compound exhibits significant antinociceptive effects. A study demonstrated that this compound acts as an antagonist at the ORL-1 receptor, which is involved in pain modulation. The compound's analgesic activity was confirmed through various in vivo models, showcasing its potential for treating pain disorders .

2. Inhibition of NLRP3 Inflammasome

The compound has been investigated for its ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro studies revealed that it can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a mechanism for reducing inflammation .

Table 1: Inhibition of IL-1β Release

| Concentration (µM) | % Inhibition of IL-1β |

|---|---|

| 10 | 19.4 ± 0.4 |

| 50 | 29.1 ± 4.8 |

The biological activity of this compound is attributed to its interaction with specific receptors and pathways:

- ORL-1 Receptor Antagonism : The compound binds to the opioid receptor-like (ORL-1) receptor, modulating pain perception without the side effects associated with traditional opioids .

- Inflammasome Modulation : By inhibiting the NLRP3 inflammasome, it reduces the release of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions showed that administration of this compound resulted in a significant reduction in pain scores compared to placebo. Patients reported improved quality of life and reduced reliance on conventional analgesics.

Case Study 2: Inflammatory Disorders

In a study examining inflammatory bowel disease (IBD), patients treated with the compound exhibited decreased markers of inflammation and improved gastrointestinal symptoms. The study concluded that the compound could serve as an adjunct therapy for managing IBD .

Safety Profile

While the compound shows promise in various therapeutic areas, safety assessments indicate potential skin and eye irritation upon exposure . Further studies are needed to evaluate long-term safety and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Piperidin-1-yl)propanoic acid hydrochloride in laboratory settings?

- Answer : Researchers should prioritize personal protective equipment (PPE), including lab coats, chemical-resistant gloves, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols or vapors. In case of skin or eye contact, immediately rinse with water for 15 minutes and seek medical attention. Storage should adhere to chemical laboratory safety practices, with compounds kept in sealed containers away from incompatible materials .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : Synthesis typically involves organic coupling reactions, such as amide bond formation between piperidine derivatives and propanoic acid precursors. For example, carbodiimide-based coupling agents (e.g., DCC) and activating reagents like 1-hydroxy-7-azabenzotriazole (HOAt) can be used in dichloromethane or DMF solvents. Post-synthesis purification via recrystallization or column chromatography is critical to achieve high purity (>95%) .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Answer : While direct data is limited, structurally related piperidine-containing acids exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents like hexane. Aqueous solubility may vary with pH due to the compound’s ionic nature. Pre-solubility testing in methanol or ethanol is recommended for experimental design .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound derivatives?

- Answer : Yield optimization requires systematic variation of reaction parameters:

- Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk side reactions.

- Catalyst : Use of DMAP or other nucleophilic catalysts to enhance activation efficiency.

- Purification : Gradient elution in HPLC or preparative TLC to isolate high-purity products.

Refer to analogs like 3-[4-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride for methodological insights .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR to confirm piperidine ring geometry and propanoic acid linkage.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- HPLC : Use of USP reference standards (e.g., trihexyphenidyl-related compounds) to validate retention times and purity thresholds .

Q. How can researchers address discrepancies in spectral data interpretation for this compound?

- Answer : Cross-validate using orthogonal techniques:

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and carbon connectivity.

- Comparative Analysis : Benchmark against structurally validated analogs, such as 3-(1-methylpiperidin-3-yl)propanoic acid hydrochloride .

Q. What strategies can resolve stereochemical ambiguities in piperidine-containing propanoic acid derivatives?

- Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration for optically active derivatives.

- Dynamic NMR : Analyze rotational barriers in piperidine ring substituents .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C.

- Analytical Monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., t at 25°C).

- Moisture Control : Store samples in desiccators to assess hygroscopicity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.